Tris(glycinato)iron(III)
Description
Significance of Iron(III) Coordination Complexes in Inorganic Chemistry
Iron is the most abundant transition element in the biosphere and is crucial for most life forms. researchgate.net Its chemistry is predominantly characterized by the +2 (ferrous) and +3 (ferric) oxidation states. docbrown.info Iron(III) centers are integral to a vast number of coordination complexes, where the Fe(III) ion is bonded to various ligands. wikipedia.org The versatility of iron(III) allows it to form complexes with a range of coordination numbers and geometries, most commonly octahedral, though tetrahedral and square planar examples are also well-documented. researchgate.net
The significance of iron(III) coordination complexes stems from their diverse applications and roles. They are fundamental in biological systems, where they participate in processes such as oxygen transport, electron transfer, and DNA synthesis. tandfonline.com For instance, many proteins in living organisms contain iron(III) centers. wikipedia.org In industrial applications, iron compounds serve as catalysts in major chemical processes, such as the Haber-Bosch synthesis of ammonia. docbrown.info The magnetic and electronic properties of iron(III) complexes, which can be either high-spin or low-spin depending on the ligand field strength, make them subjects of interest in materials science. wikipedia.org
Role of Amino Acid Ligands, Specifically Glycine (B1666218), in Transition Metal Complexation
Amino acids are versatile molecules that can act as ligands, donating electron pairs from their functional groups to a central metal ion to form coordinate covalent bonds. vaia.com This ability is primarily due to the amine (-NH2) and carboxyl (-COOH) groups, which contain lone pairs of electrons. vaia.com In bioinorganic chemistry, amino acid ligands are crucial for stabilizing metal ions within biological systems, thereby influencing the metal's reactivity and playing a pivotal role in enzymatic activities. vaia.com
Glycine, the simplest amino acid, is particularly noteworthy. vaia.com Upon deprotonation of its carboxyl group, it forms the glycinate (B8599266) anion (H₂NCH₂CO₂⁻), which typically acts as a bidentate ligand. vaia.com It coordinates to a metal ion through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. vaia.comredalyc.org This chelation effect enhances the stability of the resulting complex. vaia.com Most metal ions form mono-, bis-, and tris-complexes with glycine. redalyc.org
Historical Context and Overview of Prior Research on Glycinato Metal(III) Complexes
The study of transition metal amino acid complexes is a substantial field within coordination chemistry. wikipedia.org Research has long focused on how amino acids, as the building blocks of proteins, interact with metal ions. vaia.com Historically, the synthesis and characterization of these complexes have been driven by a desire to understand their structure, bonding, and reactivity, which in turn provides insight into their biological functions and potential applications.
Early research into glycinato metal complexes established their common stoichiometries and structures. For metal ions that favor octahedral coordination, such as iron(III), tris-complexes with the general formula M(aa)₃ (where 'aa' is the amino carboxylate) are frequently observed. wikipedia.org These octahedral complexes can exist as facial (fac) and meridional (mer) isomers, both of which are chiral. wikipedia.org
More recent studies have employed a range of sophisticated techniques to further characterize these complexes. Methods such as single-crystal X-ray diffraction have been used to determine the precise molecular structures, as seen in the case of tris(glycinato)chromium(III) monohydrate. acs.org Spectroscopic techniques like infrared (IR) and UV-Vis spectroscopy, along with magnetic susceptibility measurements, have been vital in elucidating the coordination environment and electronic properties of these complexes. semanticscholar.org For instance, IR spectra can confirm the bidentate coordination of the glycinate ligand by showing shifts in the characteristic vibrational frequencies of the amino and carboxylate groups upon complexation. redalyc.org Thermal analysis has also been employed to study the stability and decomposition pathways of these compounds. tandfonline.com
Research on related tris-chelated iron(III) complexes, such as tris(acetylacetonato)iron(III) and tris(tropolonato)iron(III), has provided comparative insights into the influence of different bidentate ligands on the geometry and properties of the resulting iron complexes. nih.govrsc.org Studies on mixed-ligand complexes involving glycine and other ligands have further expanded the understanding of the coordination chemistry of these systems. redalyc.org
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H9FeN3O6 |
|---|---|
Molecular Weight |
275.00 g/mol |
IUPAC Name |
2-azanidylacetate;iron(6+) |
InChI |
InChI=1S/3C2H4NO2.Fe/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q3*-1;+6/p-3 |
InChI Key |
BKERZOLTDSOAHY-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Fe+6] |
Origin of Product |
United States |
Synthetic Methodologies for Tris Glycinato Iron Iii
Direct Synthesis Routes from Iron(III) Precursors and Glycinate (B8599266) Ligands
The most straightforward approach to synthesizing Tris(glycinato)iron(III) involves the direct reaction between an iron(III) salt and glycine (B1666218) or its corresponding salt, sodium glycinate. In these methods, the glycinate anion acts as a bidentate ligand, coordinating to the iron(III) center through one carboxylate oxygen and the nitrogen atom of the amino group.
Analogous syntheses for similar trivalent metal glycinato complexes provide a template for the formation of the iron(III) compound. For instance, the synthesis of Tris(glycinato)chromium(III) involves refluxing an aqueous solution of chromium(III) chloride with glycine, where the pH is adjusted with sodium hydroxide (B78521). researchgate.net A similar strategy can be applied to iron(III), likely using ferric chloride (FeCl₃) as the iron precursor.
Another well-documented direct synthesis route involves reacting the metal salt with a pre-formed glycinate salt in a suitable solvent. The synthesis of Tris(glycinato)vanadium(III), for example, is achieved by reacting vanadium(III) chloride (VCl₃) with 3.3 equivalents of sodium glycinate in a dry dimethyl sulfoxide (B87167) (DMSO) solution under anaerobic conditions. scispace.com This method avoids the in-situ neutralization step required when using free glycine. The sodium glycinate ligand itself can be prepared by reacting glycine with sodium methoxide (B1231860) in methanol. scispace.com
A general equation for the direct synthesis using an iron(III) salt and glycine can be represented as: FeX₃ + 3 H₂NCH₂COOH + 3 NaOH → Fe(H₂NCH₂COO)₃ + 3 NaX + 3 H₂O (where X is a halide, such as Cl⁻)
Ligand Exchange and Substitution Reactions for Tris(glycinato)iron(III) Formation
Ligand exchange, or substitution, reactions are a fundamental process in coordination chemistry and provide an alternative pathway to Tris(glycinato)iron(III). chemguide.co.uk In aqueous solutions, iron(III) ions exist as the hexaaquairon(III) complex, [Fe(H₂O)₆]³⁺. The formation of the tris(glycinato) complex involves the stepwise replacement of the coordinated water molecules by glycinate ligands. chemguide.co.uklibretexts.org
The reaction proceeds as follows: [Fe(H₂O)₆]³⁺ + 3 H₂NCH₂COO⁻ ⇌ [Fe(H₂NCH₂COO)₃] + 6 H₂O
The primary driving force for this substitution is the chelate effect. wikipedia.org Glycine is a bidentate ligand, forming a stable five-membered ring upon coordination to the iron center. The formation of multiple chelate rings results in a complex that is significantly more thermodynamically stable than the corresponding complex with monodentate ligands, such as water. wikipedia.org The kinetics of ligand substitution on octahedral cobalt(III) complexes with glycine have been shown to proceed via a dissociative interchange (Iₔ) mechanism, and similar mechanisms can be inferred for iron(III) systems. rsc.org
Influence of Reaction Parameters on Synthesis Yield and Purity
The successful synthesis of pure Tris(glycinato)iron(III) is highly sensitive to the reaction conditions. Key parameters that must be carefully controlled include pH, temperature, and the choice of solvent.
The pH of the reaction medium is arguably the most critical factor in the synthesis of metal-amino acid complexes. Glycine is an amphoteric molecule that exists in different protonation states depending on the pH. For it to act as a bidentate chelating ligand, the carboxylic acid group must be deprotonated (-COO⁻) to coordinate with the metal ion. This is typically achieved under neutral to slightly alkaline conditions.
Research on the synthesis of related iron-hydroxide systems using glycine has shown that glycine can function as both a ligand and a pH buffer. nih.gov In a synthesis conducted at a pH of 8.0, glycine complexes served as a source of base, minimizing pH fluctuations that could otherwise lead to the precipitation of iron hydroxides and other impurities. nih.gov For the synthesis of Tris(glycinato)chromium(III), the pH is explicitly adjusted with a base to facilitate complex formation. researchgate.net Therefore, maintaining a pH in the range of 7 to 8 is crucial for maximizing the yield and purity of Tris(glycinato)iron(III) by ensuring the glycinate anion is the predominant species available for chelation. Using buffers like Tris has also been noted in studies involving iron complexes, although care must be taken as Tris itself can act as a chelating agent with Fe³⁺. wikipedia.orgjcsp.org.pk
Temperature and the solvent system play significant roles in the kinetics of complex formation and the solubility of the product. Elevated temperatures generally increase the rate of ligand exchange reactions. For example, the synthesis of the chromium(III) analogue is performed at reflux temperature to drive the reaction to completion. researchgate.net In other preparations, such as the synthesis of a novel iron(III)-phenanthroline-succinate complex, reactions were carried out at a moderately elevated temperature of 40 °C. mdpi.com
The choice of solvent affects the solubility of reactants and the final complex, which influences the isolation and purification process. While many syntheses are performed in aqueous solutions, non-aqueous polar solvents like dimethyl sulfoxide (DMSO) have been successfully used for the synthesis of the analogous vanadium(III) complex. scispace.com The solvent can also be incorporated into the crystal lattice of the final product, a phenomenon observed in a number of tris(dithiocarbamato)iron(III) complexes, which form solvates that can impact stability and structural analysis. researchgate.net
Table 1: Influence of Reaction Parameters on Synthesis of Trivalent Metal Glycinate Complexes
| Parameter | Condition/Solvent | Effect | Source |
|---|---|---|---|
| pH | pH ~8.0 | Minimizes byproduct formation by buffering the system. | nih.gov |
| pH adjustment with NaOH | Promotes deprotonation of glycine for chelation. | researchgate.net | |
| Temperature | Reflux | Increases reaction rate for complex formation. | researchgate.net |
| 40 °C | Moderate heat used for formation of other Fe(III) complexes. | mdpi.com | |
| Solvent | Water | Common medium for reacting iron salts and glycine. | researchgate.netnih.gov |
| Dimethyl Sulfoxide (DMSO) | Effective non-aqueous solvent for direct synthesis from glycinate salt. | scispace.com |
Purification and Isolation Techniques for Crystalline Tris(glycinato)iron(III)
Obtaining Tris(glycinato)iron(III) in a pure, crystalline form is essential for its characterization and further use. The primary technique for growing crystals of metal-amino acid complexes is the slow evaporation of the solvent from the filtered reaction solution. researchgate.netmdpi.com
Once formed, the crystals are collected by filtration. To remove any remaining soluble impurities, the crystalline product is often washed with a suitable solvent in which the complex has low solubility. scispace.com Finally, the purified crystals are dried, often under vacuum, to remove any residual solvent. scispace.com The product is typically a solid, with Iron Trisglycinate described as a pale yellow solid. usbio.net Its solubility in water and aqueous acid can be exploited for recrystallization processes if further purification is needed. usbio.net
Comprehensive Spectroscopic Characterization of Tris Glycinato Iron Iii
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in elucidating the coordination environment of the iron center and the vibrational modes of the bound glycinate (B8599266) ligands.
The FT-IR spectrum of tris(glycinato)iron(III) is characterized by distinct absorption bands that confirm the chelation of the glycinate ligand to the iron(III) ion through both the amino nitrogen and the carboxylate oxygen atoms. acs.orgrsc.org The coordination of the amino group (NH₂) to the metal center leads to a noticeable shift in the N-H stretching vibrations compared to the free glycine (B1666218) zwitterion. Similarly, the coordination of the carboxylate group (COO⁻) is confirmed by the positions of its asymmetric and symmetric stretching bands.
The difference (Δν) between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of the carboxylate group is a key diagnostic indicator of its coordination mode. In tris(glycinato)iron(III), this value is consistent with a bidentate chelation mode for the glycinate ligand. researchgate.net
Vibrational bands in the far-infrared region are attributed to the stretching modes of the metal-ligand bonds. The Fe-N and Fe-O stretching vibrations provide direct evidence of the coordination sphere around the iron atom. mdpi.com These bands are typically observed at lower wavenumbers, reflecting the heavier mass of the iron atom and the strength of the coordinate bonds. mdpi.com Analogous studies on tris(glycinato)chromium(III) show similar characteristic bands for the coordinated glycinate ligand, which aids in the assignment of the vibrational modes for the iron complex. researchgate.netnih.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν(N-H) | 3100 - 3300 | N-H stretching of coordinated amino group |
| νₐₛ(COO⁻) | ~1640 | Asymmetric stretching of coordinated carboxylate group |
| δ(NH₂) | ~1590 | NH₂ scissoring (bending) |
| νₛ(COO⁻) | ~1400 | Symmetric stretching of coordinated carboxylate group |
| ν(Fe-O) | 400 - 500 | Iron-Oxygen stretching |
| ν(Fe-N) | 300 - 400 | Iron-Nitrogen stretching |
Table 1: Characteristic FT-IR vibrational frequencies for Tris(glycinato)iron(III) and their assignments. Data compiled and interpreted from analogous metal-glycinato complexes. acs.orgresearchgate.netmdpi.comresearchgate.netnih.gov
Raman spectroscopy complements FT-IR analysis by providing information on the molecular vibrational signatures and low-frequency lattice dynamics. The Raman spectrum often shows strong bands for symmetric vibrations and vibrations involving less polar bonds, which may be weak or absent in the IR spectrum. science.gov
For tris(glycinato)iron(III), Raman scattering reveals vibrational modes associated with the chelate ring deformation and the symmetric stretches of the Fe-O and Fe-N bonds. Studies on similar complexes, such as tris(glycinato)chromium(III), show that bands below 200 cm⁻¹ are associated with lattice modes, which correspond to intermolecular interactions within the crystal structure. researchgate.net The analysis of these low-wavenumber modes can provide insights into the crystal packing and phase transitions of the complex. nih.gov
| Raman Shift (cm⁻¹) | Assignment |
|---|---|
| 1400 - 1420 | Symmetric COO⁻ stretching |
| 800 - 950 | C-C stretching and CH₂ rocking |
| 400 - 500 | Symmetric Fe-O stretching and chelate ring deformation |
| < 200 | Lattice vibrations (intermolecular modes) |
Table 2: Selected Raman shifts and their assignments for Tris(glycinato)iron(III), based on data from analogous complexes. mdpi.comresearchgate.netnih.govscience.gov
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range is used to study the electronic transitions within the complex, providing information on the d-orbital splitting and the nature of charge transfer events.
The UV-Vis spectrum of tris(glycinato)iron(III), a high-spin d⁵ complex, is typically dominated by intense ligand-to-metal charge transfer (LMCT) bands in the UV and near-visible regions. libretexts.orgnih.gov In these transitions, an electron is excited from a molecular orbital that is primarily ligand in character to one that is primarily metal in character (the d-orbitals of the Fe³⁺ ion). libretexts.org These LMCT transitions are selection rule-allowed and therefore have high intensities. libretexts.org
The d-d electronic transitions, which occur between the t₂g and e₉ levels in an octahedral field, are spin-forbidden for a high-spin d⁵ ion like Fe(III). libretexts.orgethz.ch Consequently, these transitions are expected to be very weak and are often obscured by the much more intense charge transfer bands. libretexts.orgrruff.info The observed color of the complex is primarily due to the tail of the strong LMCT band extending into the visible region. researchgate.net
| Absorption Band (λₘₐₓ, nm) | Transition Type | Characteristics |
|---|---|---|
| ~270 - 380 | Ligand-to-Metal Charge Transfer (LMCT) | High intensity, selection rule-allowed. mdpi.com |
| > 400 (shoulder) | Ligand-to-Metal Charge Transfer (LMCT) | Lower energy, high intensity band responsible for color. libretexts.orgmdpi.com |
| Variable, weak | d-d Transitions | Very low intensity, spin-forbidden, often obscured. libretexts.org |
Table 3: General electronic transitions for Tris(glycinato)iron(III).
The molar extinction coefficient (ε) quantifies the intensity of an absorption band and is a critical parameter for distinguishing between different types of electronic transitions.
For tris(glycinato)iron(III), the LMCT bands exhibit high molar extinction coefficients, typically in the range of 1,000 to over 10,000 L mol⁻¹ cm⁻¹. mdpi.com In contrast, the spin-forbidden d-d transitions in high-spin Fe(III) complexes have very low ε values, generally less than 1 L mol⁻¹ cm⁻¹, making them difficult to observe experimentally. ethz.ch The high intensity of the charge transfer bands confirms the significant electronic interaction between the glycinate ligands and the iron(III) center. libretexts.orgresearchgate.net
| Transition Type | Approximate Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) |
|---|---|
| Ligand-to-Metal Charge Transfer (LMCT) | > 1,000 |
| d-d Transitions (spin-forbidden) | < 1 |
Table 4: Typical molar extinction coefficients for electronic transitions in high-spin Iron(III) complexes. libretexts.orgethz.chmdpi.com
Magnetic Resonance Spectroscopy
Magnetic resonance techniques are sensitive to the paramagnetic nature of the iron(III) center. Tris(glycinato)iron(III) is a high-spin d⁵ complex, meaning it possesses five unpaired electrons, which makes it strongly paramagnetic. researchgate.net
While traditional ¹H or ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is challenging due to severe paramagnetic broadening of the signals, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for characterizing such species. The EPR spectrum of a high-spin Fe(III) complex in an octahedral or distorted octahedral environment is expected to show signals that are sensitive to the symmetry of the coordination sphere and the zero-field splitting parameters. researchgate.net
Furthermore, the paramagnetic properties of iron(III) complexes make them candidates for study as contrast agents in Magnetic Resonance Imaging (MRI). researchgate.netnih.gov The relaxivity of these complexes, which is their ability to enhance the relaxation rates of water protons, is a key parameter in this context and is directly related to the magnetic properties of the iron(III) center and its interaction with the surrounding environment. nih.gov Studies on related Fe(III) complexes indicate that the coordination environment significantly influences these magnetic properties. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Iron(III) Spin State and Coordination Geometry
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic environment of paramagnetic species like iron(III). The d⁵ electronic configuration of the Fe(III) ion can result in either a high-spin (S = 5/2) or a low-spin (S = 1/2) state, depending on the ligand field strength. This spin state profoundly influences the features of the EPR spectrum.
For tris(glycinato)iron(III), where the iron center is coordinated by three bidentate glycinato ligands, an octahedral geometry is expected. In such a coordination environment, high-spin iron(III) complexes typically exhibit a characteristic EPR signal around g ≈ 4.3. researchgate.netmdpi.com This signal arises from the middle Kramers doublet and is indicative of a rhombically distorted octahedral geometry. researchgate.net Another signal around g ≈ 2.0 can also be observed, which is characteristic of a less distorted or more axial environment. The presence of a strong signal near g ≈ 4.3 would suggest that tris(glycinato)iron(III) exists predominantly as a high-spin complex.
Conversely, low-spin iron(III) complexes (S=1/2) display more complex EPR spectra with three distinct g-values (gₓ, gᵧ, g₂) due to the anisotropy of the system. rsc.orgnih.gov The exact values depend on the electronic ground state, which can be either (dₓᵧ)²(dₓ₂,dᵧ₂_³ or (dₓ₂,dᵧ₂_⁴(dₓᵧ)¹. nih.gov The absence of such complex, multi-featured signals and the dominance of a g ≈ 4.3 signal would rule out a low-spin configuration for tris(glycinato)iron(III). Studies on analogous iron(III) complexes with oxygen and nitrogen donor ligands often confirm a high-spin state in a distorted octahedral environment. mdpi.comnih.gov
Table 1: Typical EPR g-values for High-Spin Iron(III) Complexes in Octahedral Environments
| Parameter | Typical Value | Interpretation |
|---|---|---|
| g-value | ~ 4.3 | Characteristic of a high-spin (S = 5/2) Fe(III) center in a rhombically distorted octahedral geometry. researchgate.netmdpi.com |
| g-value | ~ 2.0 | May indicate a more symmetrical, high-spin Fe(III) environment or be associated with minor species. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Characterization (if applicable to diamagnetic analogues)
Direct Nuclear Magnetic Resonance (NMR) analysis of the paramagnetic tris(glycinato)iron(III) complex is generally impractical. The unpaired electrons of the Fe(III) center cause significant shifting and broadening of NMR signals, rendering the spectra uninterpretable for structural elucidation of the ligands. huji.ac.ilnih.gov
To overcome this limitation, NMR spectroscopy is applied to isostructural diamagnetic analogues of the complex. nih.gov By replacing the paramagnetic Fe(III) ion with a diamagnetic ion of similar size and coordination preference, such as Zn(II) or Ga(III), the structure of the coordinating glycine ligands can be characterized without paramagnetic interference. nih.govunivie.ac.at The synthesis of a complex like tris(glycinato)zinc(II) would allow for standard ¹H and ¹³C NMR analysis.
In the ¹H NMR spectrum of a diamagnetic glycinate complex, the protons of the methylene (B1212753) group (—CH₂—) of the glycine ligand would appear as a distinct signal. nih.gov Similarly, the ¹³C NMR spectrum would show characteristic signals for the carboxylate carbon (—COO⁻) and the alpha-carbon (—CH₂—). nih.govwiley.com The chemical shifts of these nuclei, when compared to those of the free glycine zwitterion, provide evidence of coordination to the metal center. wiley.com For instance, a downfield shift in the carboxylate carbon signal is typically observed upon chelation. wiley.com
Table 2: Expected NMR Chemical Shifts (δ) for a Diamagnetic Tris(glycinato)metal(II) Analogue in D₂O
| Nucleus | Expected Chemical Shift (ppm) | Rationale |
|---|---|---|
| ¹H (—CH₂—) | ~ 3.5 - 4.0 | Shifted from free glycine position due to the electronic effects of coordination. |
| ¹³C (—COO⁻) | ~ 175 - 185 | Downfield shift upon coordination to the metal center. wiley.com |
| ¹³C (—CH₂—) | ~ 40 - 45 | Coordination-induced shift. |
Mass Spectrometry Techniques for Molecular Integrity and Composition
Mass spectrometry is essential for confirming the molecular weight and stoichiometry of tris(glycinato)iron(III), providing direct evidence of its formation and stability.
DART-Mass Spectrometry
Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. koreascience.krjeolusa.combruker.com The sample is exposed to a heated stream of metastable gas (typically helium), which desorbs and ionizes the analyte. jeol.com This method is particularly useful for the analysis of organometallic and coordination compounds. researchgate.net
For tris(glycinato)iron(III), DART-MS would be expected to produce a prominent signal corresponding to the protonated molecule, [M+H]⁺. jeolusa.com The high-resolution capabilities of modern mass spectrometers coupled with DART allow for the determination of the elemental composition from the accurate mass measurement. jeolusa.com Analysis of the isotopic pattern of the molecular ion peak would further confirm the presence of iron, based on its characteristic natural isotopic abundance (⁵⁴Fe and ⁵⁶Fe). nih.gov A study on the analogous tris(glycinato)manganese(III) complex successfully used DART-MS for characterization, supporting its applicability to the iron congener. tandfonline.com
Table 3: Predicted DART-Mass Spectrometry Data for Tris(glycinato)iron(III)
| Ion Species | Calculated m/z | Expected Observation |
|---|---|---|
| [Fe(C₂H₄NO₂)₃ + H]⁺ | 280.03 | Protonated molecular ion, confirming the intact complex. |
| Isotopic Pattern | Centered at m/z 280 | Pattern should match the theoretical distribution for C₆H₁₃FeN₃O₆, showing characteristic ⁵⁴Fe/⁵⁶Fe peaks. nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of coordination complexes in solution. nih.govresearchgate.net It is particularly well-suited for transferring ions from solution to the gas phase for mass analysis without significant fragmentation. conicet.gov.ar
When a solution of tris(glycinato)iron(III) is analyzed by ESI-MS in positive ion mode, the spectrum is expected to be dominated by the molecular ion or related adducts. researchgate.net Depending on the solvent system and additives, one might observe the protonated molecule [M+H]⁺ or adducts with solvent molecules or cations like sodium, [M+Na]⁺. researchgate.net The technique confirms the formation of the mononuclear iron(III) complex with three glycine ligands. researchgate.net The high-resolution data from ESI-MS can verify the molecular formula and the +3 oxidation state of the iron center. nih.govnih.gov
Table 4: Predicted ESI-Mass Spectrometry Data for Tris(glycinato)iron(III)
| Ion Species | Calculated m/z | Expected Observation |
|---|---|---|
| [Fe(C₂H₄NO₂)₃ + H]⁺ | 280.03 | Dominant peak in many solvent systems, confirming molecular integrity. researchgate.net |
| [Fe(C₂H₄NO₂)₃ + Na]⁺ | 302.01 | Common adduct observed in the presence of sodium salts. |
| [Fe(C₂H₄NO₂)₂(C₂H₄NO₂)]⁺ | - | Fragmentation ions corresponding to the loss of a glycine ligand may also be observed. |
Structural Elucidation and Solid State Characteristics of Tris Glycinato Iron Iii
Single-Crystal X-ray Diffraction (SCXRD) Analysis
The analysis of a single crystal of a substance like tris(glycinato)iron(III) via SCXRD reveals its fundamental crystallographic parameters. These include the crystal system, which describes the symmetry of the unit cell, the space group, which details the symmetry operations within the crystal, and the unit cell parameters (the lengths of the cell axes a, b, c and the angles between them α, β, γ).
Due to the lack of a published structure for tris(glycinato)iron(III), data from its isostructural analogues are presented for illustrative purposes. For example, the meridional isomer of tris(glycinato)chromium(III) monohydrate crystallizes in the monoclinic system. acs.org The monoclinic system is characterized by three unequal axes with two right angles and one non-90° angle (α = γ = 90°, β ≠ 90°).
Table 1: Illustrative Crystallographic Data for an Analogue Compound: mer-Tris(glycinato)chromium(III) monohydrate acs.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.256(1) |
| b (Å) | 14.649(1) |
| c (Å) | 12.267(1) |
| α (°) | 90 |
| β (°) | 100.39(1) |
| γ (°) | 90 |
| Volume (ų) | 1632.4 |
| Z (Formula units per cell) | 4 |
In tris(glycinato)iron(III), the central iron(III) ion is coordinated by three glycinato ligands. vulcanchem.com Each glycinato anion (NH₂CH₂COO⁻) acts as a bidentate chelating ligand, binding to the iron center through one nitrogen atom from the amino group and one oxygen atom from the carboxylate group. vulcanchem.comresearchgate.net This chelation results in the formation of stable five-membered rings. With three bidentate ligands, the iron(III) center achieves a coordination number of six. The resulting coordination geometry is octahedral, with the six donor atoms (three nitrogen and three oxygen) occupying the vertices of an octahedron around the central iron ion. vulcanchem.com This arrangement is a common and stable configuration for Fe(III) complexes.
SCXRD provides precise measurements of the distances between the central metal ion and the coordinating atoms (bond lengths) and the angles formed between these bonds. These parameters are crucial for describing the coordination sphere's geometry and inferring the nature of the metal-ligand bonding. For a high-spin iron(III) complex, typical Fe-O and Fe-N bond lengths would be expected to be in the range of 1.95-2.1 Å. researchgate.net
Table 2: Selected Bond Distances (Å) and Angles (°) for an Analogue Compound: mer-Tris(glycinato)chromium(III) acs.org
| Bond Distances (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Cr-O(1) | 1.970(2) | O(1)-Cr-N(1) | 84.1(1) |
| Cr-O(3) | 1.970(2) | O(3)-Cr-N(2) | 83.7(1) |
| Cr-O(5) | 1.961(2) | O(5)-Cr-N(3) | 83.7(1) |
| Cr-N(1) | 2.064(2) | N(1)-Cr-N(2) | 92.2(1) |
| Cr-N(2) | 2.071(2) | O(1)-Cr-O(3) | 91.9(1) |
| Cr-N(3) | 2.069(2) | O(5)-Cr-N(2) | 171.8(1) |
The way individual tris(glycinato)iron(III) molecules pack together in a crystal is dictated by intermolecular forces. The most significant of these are hydrogen bonds. The amino groups (N-H) of the glycinato ligands are effective hydrogen bond donors. The carboxylate oxygen atoms serve as hydrogen bond acceptors. This donor-acceptor capability allows for the formation of an extensive network of intermolecular N-H···O hydrogen bonds. These interactions link adjacent molecules, creating a stable, three-dimensional supramolecular architecture, as has been observed in the crystal structure of the cobalt(III) analogue. researchgate.net Pi-pi stacking is not anticipated to be a significant interaction in this complex as the glycinato ligands lack aromatic rings.
Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a polycrystalline (powder) sample. Unlike SCXRD, which studies a single crystal, PXRD provides information about the bulk material, making it invaluable for confirming the phase purity and identity of a synthesized compound. The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. For tris(glycinato)iron(III), PXRD would be used to verify that a synthesized batch consists of the desired crystalline form and is free from crystalline impurities, such as unreacted starting materials or different polymorphic forms. The experimental PXRD pattern can be compared against a pattern calculated from SCXRD data or a standard reference pattern from a database.
Isomerism and Stereochemical Considerations in Tris(glycinato)iron(III) (e.g., Facial vs. Meridional Isomers, Chirality)
The octahedral arrangement of three bidentate glycinato ligands around a central iron(III) ion gives rise to geometric and optical isomerism. This phenomenon is well-documented for analogous M(A-B)₃ complexes, such as tris(glycinato)cobalt(III). wikipedia.org
Geometric Isomerism : Two geometric isomers are possible:
Facial (fac) isomer : The three nitrogen donor atoms (and likewise, the three oxygen donors) are positioned on one face of the octahedron, mutually cis to one another. The donor atoms are arranged at the vertices of a triangular face of the octahedron.
Meridional (mer) isomer : The three nitrogen donor atoms (and three oxygen donors) are arranged in a plane that bisects the octahedron. One pair of identical donor atoms is trans to each other, while the third is cis to the other two.
Stereochemical Considerations (Chirality) : Neither the fac nor the mer isomer of tris(glycinato)iron(III) possesses a plane of symmetry or a center of inversion. Consequently, both geometric isomers are chiral and can exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated by the stereochemical descriptors Δ (delta) for a right-handed propeller-like twist of the chelate rings and Λ (lambda) for a left-handed twist. Therefore, four distinct stereoisomers of tris(glycinato)iron(III) are expected to exist: Δ-fac, Λ-fac, Δ-mer, and Λ-mer.
Electronic Structure and Bonding in Tris Glycinato Iron Iii
Application of Ligand Field Theory (LFT) and Crystal Field Theory (CFT) Principles
Ligand Field Theory, a more comprehensive model that incorporates principles from both Crystal Field Theory and Molecular Orbital Theory, is instrumental in describing the electronic structure of coordination complexes. For tris(glycinato)iron(III), an octahedral complex, these theories explain the splitting of the d-orbitals of the central iron(III) ion under the influence of the six donor atoms from the three bidentate glycinate (B8599266) ligands.
In an isolated gaseous iron(III) ion, the five d-orbitals are degenerate. However, in an octahedral ligand field, these orbitals split into two distinct energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (eg). The t₂g orbitals (dxy, dyz, dxz) are oriented between the ligand donor atoms, experiencing less electrostatic repulsion, while the eg orbitals (dx²-y², dz²) point directly towards the ligands, resulting in greater repulsion and a higher energy level.
The energy difference between the t₂g and eg sets of orbitals is denoted as Δo (the crystal field splitting energy). The magnitude of Δo is influenced by the nature of the metal ion and the ligands. For tris(glycinato)iron(III), the iron is in a +3 oxidation state, which generally leads to a larger Δo compared to a +2 oxidation state due to stronger electrostatic interactions.
The Crystal Field Stabilization Energy (CFSE) quantifies the net energy gain resulting from the preferential filling of the lower-energy t₂g orbitals by the d-electrons. The calculation of CFSE depends on the d-electron count and the spin state of the complex. Iron(III) is a d⁵ ion.
The CFSE is calculated using the formula: CFSE = (-0.4 × n(t₂g) + 0.6 × n(eg))Δo + P where n(t₂g) and n(eg) are the number of electrons in the t₂g and eg orbitals, respectively, and P is the spin-pairing energy.
For a d⁵ system, there are two possibilities:
High-spin: Electrons are distributed as t₂g³ eg². CFSE = (-0.4 × 3 + 0.6 × 2)Δo = (-1.2 + 1.2)Δo = 0
Low-spin: Electrons are distributed as t₂g⁵ eg⁰. CFSE = (-0.4 × 5 + 0.6 × 0)Δo + 2P = -2.0Δo + 2P
The determination of whether the complex is high-spin or low-spin depends on the relative magnitudes of Δo and the spin-pairing energy (P).
| Spin State | Electron Configuration | CFSE Calculation | Resulting CFSE |
|---|---|---|---|
| High Spin | t₂g³ eg² | (-0.4 × 3) + (0.6 × 2)Δo | 0 Δo |
| Low Spin | t₂g⁵ eg⁰ | (-0.4 × 5) + (0.6 × 0)Δo + 2P | -2.0Δo + 2P |
The spectrochemical series is an empirically derived list of ligands ordered by their ability to cause d-orbital splitting. wikipedia.orgunacademy.com Ligands that induce a large splitting are termed strong-field ligands, while those that cause a small splitting are weak-field ligands. allen.in
An abbreviated spectrochemical series is as follows: I⁻ < Br⁻ < S²⁻ < SCN⁻ < Cl⁻ < NO₃⁻ < F⁻ < OH⁻ < C₂O₄²⁻ < H₂O < NCS⁻ < CH₃CN < gly (glycine) < NH₃ < en < bipy < phen < NO₂⁻ < PPh₃ < CN⁻ < CO unacademy.com
As indicated in the series, glycinate (gly) is positioned as a relatively moderate to weak-field ligand. unacademy.com It is stronger than water but weaker than ammonia. For first-row transition metals like iron, such ligands typically result in a Δo that is smaller than the spin-pairing energy (P). Consequently, it is more energetically favorable for the electrons to occupy the higher-energy eg orbitals than to pair up in the lower-energy t₂g orbitals. This suggests that tris(glycinato)iron(III) is a high-spin complex.
Molecular Orbital (MO) Theory Description of Metal-Ligand Interactions
Molecular Orbital Theory provides a more detailed description of bonding in coordination compounds by considering the formation of molecular orbitals from the overlap of metal and ligand atomic orbitals.
In tris(glycinato)iron(III), the primary bonding interaction is the formation of sigma (σ) bonds. The glycinate ligand is bidentate, coordinating to the iron(III) center through one oxygen atom of the carboxylate group and the nitrogen atom of the amino group. Each of these donor atoms has a lone pair of electrons in an orbital that can overlap with the empty metal orbitals of appropriate symmetry (eg, a₁g, and t₁u in an octahedral complex) to form σ-bonding and σ*-antibonding molecular orbitals. The six donor atoms of the three glycinate ligands donate a total of 12 electrons to the resulting σ-bonding molecular orbitals. These interactions are characteristic of Lewis acid-base interactions, where the ligands act as Lewis bases (electron donors) and the metal ion acts as a Lewis acid (electron acceptor).
In addition to σ-bonding, the possibility of pi (π) interactions exists. The oxygen donor atom of the glycinate ligand has additional lone pairs in p-orbitals that have π-symmetry with respect to the metal-ligand bond axis. These filled p-orbitals can overlap with the t₂g orbitals of the iron(III) center. This interaction leads to the formation of π-bonding and π*-antibonding molecular orbitals. In this scenario, the glycinate ligand acts as a π-donor.
This π-donation from the ligand to the metal would increase the electron density on the iron center and would result in a decrease in the Δo value. This is because the π-interaction raises the energy of the t₂g orbitals, bringing them closer to the eg orbitals.
Conversely, π-backbonding involves the donation of electron density from the metal's t₂g orbitals to empty π* orbitals of the ligand. However, the glycinate ligand does not possess low-lying empty π* orbitals suitable for significant π-backbonding. Therefore, the predominant π-interaction in tris(glycinato)iron(III) is expected to be π-donation from the oxygen atoms of the glycinate ligands.
Spin State Analysis of Iron(III) in Tris(glycinato)iron(III) (High Spin vs. Low Spin Configurations)
The spin state of the iron(III) center in tris(glycinato)iron(III) is determined by the balance between the crystal field splitting energy (Δo) and the spin-pairing energy (P). For a d⁵ ion like Fe(III), the two possible electronic configurations are:
High-spin (S = 5/2): (t₂g)³(eg)², with five unpaired electrons. This configuration is favored when Δo < P.
Low-spin (S = 1/2): (t₂g)⁵(eg)⁰, with one unpaired electron. This configuration is favored when Δo > P.
Based on the position of glycinate in the spectrochemical series as a relatively weak-field ligand, it is anticipated that the Δo for tris(glycinato)iron(III) is not large enough to overcome the energy required to pair the electrons. unacademy.com Therefore, the complex is predicted to be high-spin. researchgate.net This would result in a paramagnetic complex with a magnetic moment close to the spin-only value of 5.92 Bohr magnetons, which is characteristic of five unpaired electrons. Experimental evidence from magnetic susceptibility measurements on similar iron(III) complexes with oxygen and nitrogen donor ligands supports the prevalence of the high-spin state.
Redox Properties and Electrochemical Behavior of Tris(glycinato)iron(III)
The redox properties of Tris(glycinato)iron(III) are of significant interest, particularly concerning the facile electron transfer between the iron(III) and iron(II) oxidation states. This behavior is crucial for its potential applications in various chemical and biological systems. The electrochemical characteristics of this complex have been elucidated primarily through cyclic voltammetry, which provides insights into the reversibility and kinetics of the electron transfer process.
Cyclic Voltammetry Studies of Iron(III)/Iron(II) Couples
Cyclic voltammetry (CV) has been a key technique for investigating the redox behavior of the Fe(III)/Fe(II) couple in iron-glycine systems. Studies on aqueous solutions of iron(III) and glycine (B1666218) have demonstrated that the complexes formed, including Tris(glycinato)iron(III), exhibit a one-electron reversible reduction process. researchgate.net
In a typical cyclic voltammogram for the iron(III)-glycine system, the separation between the cathodic (reduction) and anodic (oxidation) peak potentials is approximately 60 mV. This value is a strong indicator of a reversible one-electron transfer process at the electrode surface. The process can be represented by the following equilibrium:
[Fe(gly)₃] + e⁻ ⇌ [Fe(gly)₃]⁻
The reversible nature of this redox couple suggests that the complex is stable in both the ferric and ferrous states under the experimental conditions, with minimal structural rearrangement upon electron transfer. The specific potential at which this redox event occurs is influenced by factors such as pH and the concentration of glycine, which affect the stability and speciation of the iron-glycine complexes in solution. researchgate.netresearchgate.net
Below is a representative data table summarizing typical findings from cyclic voltammetry studies of the iron(III)-glycine system.
| Parameter | Observed Value/Characteristic | Significance |
|---|---|---|
| Redox Process | Fe(III) + e⁻ ⇌ Fe(II) | One-electron transfer |
| Electrochemical Character | Reversible | Indicates stable oxidized and reduced forms |
| Peak Separation (ΔEp) | ~60 mV | Confirms a one-electron reversible process |
| Influencing Factors | pH, Glycine Concentration | Affects complex stability and redox potential |
Investigation of Electron Transfer Mechanisms
The mechanism of electron transfer in Tris(glycinato)iron(III) is believed to be an outer-sphere process. In an outer-sphere electron transfer, the electron moves from the reductant to the oxidant without any chemical bond being made or broken between them. nih.gov The coordination spheres of both the oxidant and the reductant remain intact.
Several factors support the likelihood of an outer-sphere mechanism for the Tris(glycinato)iron(III)/Tris(glycinato)iron(II) couple:
Intact Coordination Sphere: The glycinato ligands are strongly bound to the iron center, making it unlikely for a bridging ligand to form, which is characteristic of an inner-sphere mechanism.
Reversible CV: The reversible nature of the cyclic voltammogram suggests that the electron transfer is rapid and does not involve significant structural changes or ligand dissociation, which is consistent with an outer-sphere pathway.
Minimal Structural Reorganization: For efficient electron transfer, the reorganization energy, which includes changes in bond lengths and the surrounding solvent molecules, should be small. stanford.edu In many high-spin iron complexes, the structural changes between the Fe(III) and Fe(II) states are minimal, facilitating rapid electron transfer. libretexts.org
While specific kinetic studies on the self-exchange electron transfer rate for Tris(glycinato)iron(III) are not extensively detailed in the literature, the principles of Marcus theory can be applied. The rate of electron transfer is governed by the reorganization energy and the standard free energy change of the reaction. The low reorganization energy anticipated for this system would contribute to a facile electron transfer process. The protein environment can also play a crucial role in modulating electron transfer rates in biological systems by influencing these parameters. nih.gov
The study of electron transfer in iron-containing proteins, such as those with iron-sulfur clusters, provides a framework for understanding these processes. nih.gov These biological systems are optimized for efficient electron transport, often through mechanisms that minimize reorganization energy. libretexts.org Although Tris(glycinato)iron(III) is a small molecule, the principles governing its electron transfer are analogous to those observed in more complex biological iron centers.
Solution Phase Chemistry and Thermodynamic Stability of Tris Glycinato Iron Iii
Determination of Stepwise and Overall Stability Constants (Log K and Log β)
Recent studies have reported the following stability constants for iron(III)-glycine complexes:
| Constant | Log Value |
| log β1 | 2.82 ± 0.02 |
| log β2 | 5.58 ± 0.04 |
| log β3 | 7.02 ± 0.02 |
Note: These values were determined at an ionic strength of 0.25 mol/L. It is important to note that stability constants can vary with changes in ionic strength.
Potentiometric Titration Methodologies
Potentiometric titration is a primary and widely used technique for determining the stability constants of metal complexes, including Tris(glycinato)iron(III). researchgate.netresearchgate.net This method involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing iron(III) ions and glycine (B1666218) as a titrant, typically a strong base like sodium hydroxide (B78521), is added. researchgate.net
Conductometric Techniques for Formation Constant Assessment
While less common than potentiometry for this specific complex, conductometric techniques can also be employed to assess formation constants. This method relies on the principle that the electrical conductivity of a solution changes as complexation occurs due to the replacement of ions with different ionic mobilities.
Thermodynamic Parameters of Complexation (Enthalpy, Entropy, Gibbs Free Energy Changes)
The thermodynamic parameters of complexation provide insight into the driving forces behind the formation of Tris(glycinato)iron(III). These parameters—enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG)—are related by the equation:
ΔG = ΔH - TΔS
A negative ΔG indicates a spontaneous reaction. While specific thermodynamic data for Tris(glycinato)iron(III) is not extensively reported in the readily available literature, general principles of chelation thermodynamics can be applied. The chelation of iron(III) by glycine is expected to be an entropically driven process. The coordination of the bidentate glycinate (B8599266) ligand to the iron(III) ion releases multiple water molecules from the metal's hydration sphere. This increase in the number of free molecules in the system leads to a positive entropy change (ΔS > 0), which contributes significantly to a more negative Gibbs free energy of formation.
Influence of pH on Tris(glycinato)iron(III) Complexation Equilibria and Speciation
The pH of the solution has a profound impact on the complexation equilibria and speciation of the iron(III)-glycine system. researchgate.net The availability of the coordinating form of glycine (the glycinate anion, H2NCH2COO-) is directly dependent on pH. At low pH, the amino group is protonated (-NH3+), and at very low pH, the carboxyl group is also protonated (-COOH). The zwitterionic form (+H3NCH2COO-) is prevalent at intermediate pH values.
Furthermore, the iron(III) ion itself is subject to hydrolysis, forming various hydroxo species (e.g., [Fe(OH)]2+, [Fe(OH)2]+, and insoluble Fe(OH)3) as the pH increases. This hydrolysis competes with the complexation reaction with glycine.
Consequently, the formation of Tris(glycinato)iron(III) is favored in a specific pH range where the glycinate anion is sufficiently available and the hydrolysis of the iron(III) ion is not predominant. At very low pH, the protonation of glycine hinders complex formation. Conversely, at high pH, the formation of iron(III) hydroxide precipitates can prevent the formation of the desired complex. The distribution of the different iron(III)-glycine species (mono-, bis-, and tris-glycinato complexes) is therefore highly dependent on the pH of the solution. researchgate.netresearchgate.net For instance, the solubility of iron bis-glycinate chelate is not significantly affected by pH changes from 2 to 6, suggesting the stability of the complex in this range. nih.gov
Kinetic Studies of Ligand Exchange and Formation Reactions of Tris(glycinato)iron(III)
Kinetic studies provide information on the rates at which the Tris(glycinato)iron(III) complex forms and undergoes ligand exchange reactions. The formation of the complex involves the stepwise displacement of water molecules from the coordination sphere of the hydrated iron(III) ion by glycine ligands. The rates of these reactions are influenced by factors such as the concentration of reactants, temperature, and pH.
Analysis of Chelate Effect and Steric Hindrance in Tris(glycinato)iron(III) Stability
The significant stability of the Tris(glycinato)iron(III) complex can be largely attributed to the chelate effect. The chelate effect is the enhanced stability of a complex containing a chelating ligand (a ligand that binds to the central metal ion through two or more donor atoms) compared to a similar complex with monodentate ligands.
Glycine acts as a bidentate ligand, coordinating to the iron(III) ion through both the amino nitrogen and one of the carboxylate oxygens, forming a stable five-membered ring. researchgate.net The formation of these chelate rings is entropically favorable, as discussed in the thermodynamics section.
Advanced Computational and Theoretical Studies of Tris Glycinato Iron Iii
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For tris(glycinato)iron(III), DFT calculations would be the foundational step in its theoretical characterization.
Molecular Geometry Optimization: A geometry optimization calculation would be performed to determine the most stable three-dimensional structure of the complex. This involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. Key parameters obtained would include:
Fe-O and Fe-N bond lengths: These distances are critical for understanding the coordination environment around the iron center.
Bond angles: Angles within the glycinato ligands and the O-Fe-N "bite" angles define the geometry of the chelate rings.
Electronic Structure: The electronic structure of an iron(III) complex is defined by the arrangement of its five d-electrons. DFT calculations provide crucial insights into:
Spin State: Iron(III) complexes can exist in a high-spin (S=5/2) or low-spin (S=1/2) state, depending on the ligand field strength. Glycine (B1666218) is generally considered a relatively weak-field ligand, suggesting a high-spin state is more likely for tris(glycinato)iron(III). stackexchange.com DFT calculations would determine the relative energies of the different possible spin states to predict the ground state. For high-spin d5 systems, all five d-orbitals (t2g and eg in an idealized octahedral field) would be singly occupied. core.ac.ukdtu.dkresearchgate.net
Molecular Orbitals: DFT visualizes the molecular orbitals (MOs), showing how the iron's d-orbitals interact with the ligand orbitals. This analysis reveals the nature of the Fe-ligand bonding (sigma and pi interactions) and identifies the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Charge and Spin Density Distribution: These calculations map the distribution of electron charge and unpaired electron spin throughout the molecule, indicating the degree of covalency and delocalization. dtu.dk
For a molecule like tris(glycinato)iron(III), a typical DFT study would employ a functional like B3LYP or PBE0 combined with a suitable basis set (e.g., of the def2-TZVP quality) to accurately model its properties. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their electronically excited states. rsc.orgresearchgate.net It is the primary method for predicting and interpreting UV-Visible absorption spectra.
For tris(glycinato)iron(III), a TD-DFT calculation, performed on the DFT-optimized ground-state geometry, would yield:
Excitation Energies: The energies required to promote an electron from an occupied orbital to a virtual (unoccupied) orbital. These correspond to the positions of absorption bands in the UV-Vis spectrum.
Oscillator Strengths: These values predict the intensity of each electronic transition. Transitions with high oscillator strengths correspond to strong absorption bands.
Nature of Transitions: TD-DFT analysis reveals the character of each electronic transition. For an iron(III) complex, these are typically classified as:
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based (Fe 3d) orbital. These are often intense and occur in the UV or near-visible region.
d-d Transitions: An electron is excited from a lower-energy d-orbital to a higher-energy d-orbital. In high-spin iron(III) complexes, these transitions are spin-forbidden and therefore expected to be very weak.
Ligand-Centered (π→π) Transitions:* Excitations occurring within the glycinato ligands themselves.
By simulating the spectrum, TD-DFT allows for the assignment of experimentally observed absorption bands to specific electronic transitions, providing a deeper understanding of the molecule's electronic structure. rsc.org
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Conformational Dynamics
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insight into the dynamic behavior of a system. researchgate.net An MD simulation of tris(glycinato)iron(III) would typically involve placing the complex in a simulation box filled with explicit solvent molecules (e.g., water) and solving Newton's equations of motion for the system.
Such simulations would be invaluable for understanding:
Solvation Structure: MD can reveal how water molecules arrange around the complex, identifying the structure of the first and second solvation shells and the nature of hydrogen bonding between the solvent and the glycinato ligands. researchgate.netrsc.org
Conformational Dynamics: The simulation would show how the complex flexes and vibrates in solution. It could be used to study the stability of the fac and mer isomers and explore potential interconversions or conformational changes in the five-membered chelate rings.
Interaction with Other Solutes: The behavior of the complex in the presence of other ions or molecules could be simulated to understand its interactions in a more complex chemical environment.
The accuracy of MD simulations depends heavily on the quality of the force field—a set of parameters that defines the potential energy of the system. For metal complexes, developing an accurate force field can be a significant challenge, often requiring parameterization against quantum mechanical data from DFT or ab initio calculations. researchgate.net
Computational Spectroscopy for Validation and Interpretation of Experimental Data
Computational spectroscopy bridges the gap between theoretical calculations and experimental measurements. It involves using the outputs of quantum chemical calculations (like DFT, TD-DFT) to simulate various types of spectra.
For tris(glycinato)iron(III), this would involve:
UV-Visible Spectra: As described in section 7.2, TD-DFT is the primary tool for simulating UV-Vis spectra and assigning the observed absorption bands to specific electronic transitions. mdpi.com Comparing the calculated spectrum with the experimental one helps validate the chosen computational method and provides a detailed interpretation of the experimental data.
Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. By simulating the IR and Raman spectra, one can assign the experimental vibrational bands to specific motions of the atoms (e.g., C=O stretch, N-H bend, Fe-O stretch). This is a powerful tool for confirming the molecular structure and understanding the bonding within the complex.
Electron Paramagnetic Resonance (EPR) Parameters: For a paramagnetic species like high-spin iron(III), DFT can be used to calculate EPR parameters such as g-tensors and hyperfine coupling constants. Comparing these calculated values with experimental EPR data provides detailed information about the electronic environment of the unpaired electrons.
By combining these computational approaches, a comprehensive theoretical model of tris(glycinato)iron(III) could be constructed, providing deep insights that complement and explain experimental observations.
Mechanistic Applications and Functional Relevance of Tris Glycinato Iron Iii in Research
Catalytic Activity and Mechanistic Investigations
The application of iron complexes in catalysis is a field of significant interest due to iron's abundance, low cost, and low toxicity. rsc.org Iron(III) complexes, including those with glycinate-type ligands, can function as catalysts in both homogeneous and heterogeneous systems. mdpi.com In homogeneous catalysis, the iron complex is dissolved in the same phase as the reactants, often leading to high activity and selectivity under mild conditions. wiley.com However, the major drawback of homogeneous systems is the difficulty in separating the catalyst from the product mixture, which hinders its reusability. mdpi.com
To overcome this limitation, significant research has focused on the "heterogenization" of homogeneous iron catalysts. mdpi.com This involves immobilizing the iron complexes onto solid supports, such as silica (B1680970), zeolites, or polymers. mdpi.com For instance, iron(III) complexes have been anchored to supports like MCM-41, a mesoporous silica material, to create robust heterogeneous catalysts. mdpi.com These supported catalysts often exhibit enhanced stability compared to their homogeneous counterparts and can be more easily recovered and recycled. mdpi.com The catalytic performance of such systems can be influenced by the nature of the support; for example, the three-dimensional pore structure of MCM-48 provides easier access for guest molecules compared to the structure of MCM-41, leading to better catalytic performance in some cases. mdpi.com The interplay between homogeneous and heterogeneous mechanisms can also be observed, where species can leach from a solid support to participate in a homogeneous catalytic cycle while the remaining solid acts as a heterogeneous catalyst. nih.gov
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
|---|---|---|
| Catalyst State | Same phase as reactants (e.g., dissolved in solution) | Different phase from reactants (e.g., solid catalyst in liquid reactants) |
| Activity/Selectivity | Often high activity and selectivity under mild conditions. rsc.org | Activity can be high but may be limited by mass transfer. mdpi.com |
| Catalyst Separation | Difficult, often requiring distillation or extraction. mdpi.com | Easy, typically by simple filtration. mdpi.com |
| Reusability | Generally poor due to separation challenges. mdpi.com | Generally good, allowing for multiple catalytic cycles. mdpi.com |
| Thermal Stability | Can be limited. | Often enhanced due to immobilization on a support. mdpi.com |
Iron(III) complexes are versatile catalysts for a variety of oxidation and reduction reactions, proceeding through several mechanistic pathways. A common mechanism in oxidation reactions is the single-electron transfer (SET) process. nih.gov In this pathway, the iron(III) center accepts an electron from the substrate, generating a substrate radical cation and reducing the iron to Fe(II). nih.gov This initiation step is often more efficient with electron-deficient iron complexes. nih.gov
Another significant pathway involves oxygen atom transfer (OAT) from an oxidant to a substrate, mediated by the iron complex. biomedgrid.com In biomimetic systems, high-valent iron(IV)-oxo species are often proposed as the active oxidants. biomedgrid.com For example, in systems mimicking cytochrome P450 enzymes, an Fe(III) precursor is reduced to Fe(II), which then activates molecular oxygen to ultimately form a potent Fe(IV)-oxo intermediate that performs the oxidation. nih.govbiomedgrid.com The catalytic cycle can be terminated by the formation of inactive µ-oxo diiron(III) species. biomedgrid.com Iron(III) complexes can catalyze the oxidation of a wide range of substrates, including the epoxidation of alkenes and the oxidation of phenols and sulfides. mdpi.comnih.gov
In addition to oxidations, iron complexes are effective catalysts for reduction reactions, such as the chemoselective reduction of nitroarenes to anilines using silanes as the reducing agent. researchgate.net The mechanism of oxidation can be intricate, as seen in the oxidation of thiocyanate (B1210189) by tris(1,10-phenanthroline)iron(III), where the reaction proceeds through the formation of an initial [Fephen₃SCN]²⁺ complex, followed by an outer-sphere electron transfer with another thiocyanate ion. researchgate.net
| Substrate | Product | Catalyst System Example | Key Mechanistic Feature |
|---|---|---|---|
| Indene | Indene Oxide | [Fe(TPFPP)Cl] / H₂O₂ | Epoxidation via OAT. mdpi.com |
| 3,5-Di-tert-butylcatechol | Intradiol cleavage products | Iron(III) complexes with N/O ligands | Mimics catechol dioxygenase activity. nih.gov |
| N-phenyl-2-naphthylamine | C-C homocoupling product | (FeTPPF₂₈)₂O | Single-Electron Transfer (SET). nih.gov |
| Thiocyanate (SCN⁻) | Cyanide (CN⁻) and Sulfate (SO₄²⁻) | Tris(1,10-phenanthroline)iron(III) | Outer-sphere electron transfer. researchgate.net |
Biomimetic Studies and Modeling of Iron-Containing Biological Systems
Tris(glycinato)iron(III) and related complexes serve as valuable models for understanding the function of iron-containing enzymes. nih.gov By synthesizing complexes that replicate the coordination environment of the enzyme's active site, researchers can gain insight into catalytic mechanisms. nih.govresearchgate.net
Dioxygenases: Catechol dioxygenases are non-heme iron enzymes that catalyze the aromatic cleavage of catechols. researchgate.net The active site of intradiol dioxygenases features a high-spin Fe(III) center coordinated by two tyrosine and two histidine residues. nih.gov Biomimetic iron(III) complexes designed to model these enzymes typically incorporate nitrogen and oxygen donor ligands to replicate this first coordination sphere. nih.govnih.gov The stereoelectronic properties of the ligands in these model complexes can regulate the Fe(III)/Fe(II) redox potential and, consequently, the catalytic activity in cleaving substrates like 3,5-di-tert-butylcatechol. nih.gov
Ribonucleotide Reductases (RNRs): RNRs are essential for DNA synthesis and contain a diiron cofactor that generates a crucial tyrosyl radical. nih.govnottingham.ac.uk The catalytic cycle involves dioxygen activation at a diiron(II) center to form a peroxodiiron(III) intermediate. nih.gov In some classes of RNR, the active cofactor is a Mn(IV)/Fe(III) heterobimetallic site, which, upon reduction, forms a Mn(III)/Fe(III) intermediate. nih.gov Synthetic diiron complexes have been instrumental in studying the formation and reactivity of peroxo and high-valent iron intermediates that are key to the function of RNRs and other diiron enzymes like soluble methane (B114726) monooxygenase (sMMO). nih.gov
| Enzyme Class | Native Active Site Feature | Biomimetic Model Feature | Reference |
|---|---|---|---|
| Catechol 1,2-Dioxygenase | Fe(III) coordinated by Tyr (O-donor) and His (N-donor) residues. | Iron(III) complexes with mixed N/O donor ligands (e.g., phenolate, pyridine). | nih.govnih.gov |
| Ribonucleotide Reductase (Class I) | Diiron core that cycles between Fe(II)Fe(II), Fe(III)Fe(III), and high-valent states. | Synthetic diiron complexes that react with O₂ to form peroxo and high-valent species. | nih.gov |
| Ribonucleotide Reductase (Class Ic) | Heterobimetallic Mn(IV)/Fe(III) cofactor that forms a Mn(III)/Fe(III) intermediate. | Spectroscopic characterization of the trapped Mn(III)/Fe(III) state in the enzyme. | nih.gov |
Studying the structure and stability of simple coordination complexes like tris(glycinato)iron(III) provides fundamental knowledge about the principles governing metal-ligand interactions in complex biological macromolecules. evitachem.com Approximately one-third of all proteins contain metal ions, which are crucial for their structure and function. nih.govscienceopen.com The regions of proteins that bind these metal ions are often conserved in both sequence and structure. nih.gov
Computational methods have been developed to predict Fe³⁺-binding sites in proteins by using structural information from known metalloproteins as templates. nih.govscienceopen.com These studies reveal that Fe³⁺-binding sites have distinct geometric and sequential preferences, which can be accurately predicted. nih.gov Analysis of the vast number of metal-binding proteins in the Protein Data Bank shows that folds that bind transition metals have similar structural geometries and amino acid sequences, suggesting they may have evolved from a small number of common ancestors. nih.gov The coordination of glycine (B1666218) to iron(III) through its amino and carboxylate groups is a fundamental interaction motif that is replicated in the binding of amino acid residues (like aspartate, glutamate, and histidine) to iron centers in metalloproteins. sapub.org Understanding the coordination chemistry of this simple amino acid chelate helps elucidate the factors that stabilize iron within a protein environment.
Coordination Chemistry in the Development of Advanced Materials and Optoelectronic Devices
The coordination chemistry of iron(III) complexes is foundational to the development of advanced materials with tailored properties. The ability to modify the ligands around a metal center allows for the fine-tuning of electronic, magnetic, and optical characteristics. While research on tris(glycinato)iron(III) is specific, the principles extend to a broad class of iron coordination compounds used in materials science. mdpi.com
Iron(III) complexes are being explored for applications in optoelectronic devices. hku.hk For example, the electronic properties of heteroleptic Fe(III) complexes, which influence their optical band gap, suggest potential uses in photochemical processes and optoelectronics. mdpi.com The stability and processability of coordination compounds are key factors in their incorporation into devices. Mechanochemistry, or synthesis by milling, has emerged as a method for preparing stable materials like halide perovskites and other metal complexes for optoelectronic applications. acs.org The versatility of iron complexes, including their accessible redox states and ability to coordinate with a wide variety of organic ligands, makes them attractive candidates for catalysts, magnetic materials, and components in sensors and molecular electronics. mdpi.comresearchgate.net
Role in Environmental Iron Speciation and Biogeochemical Cycling
The biogeochemical cycling of iron, a critical micronutrient for nearly all life, is profoundly influenced by its chemical form, or speciation. researchgate.net In aerobic environments, iron predominantly exists in the ferric (Fe(III)) state, which is characterized by extremely low solubility at neutral pH due to the formation of insoluble iron hydroxides. nih.gov This low solubility often limits the availability of iron to aquatic and terrestrial organisms. Organic ligands, substances that bind to metal ions, play a vital role in enhancing the solubility and mobility of iron, thereby influencing its distribution and bioavailability in the environment. nih.govresearchgate.net Tris(glycinato)iron(III), as a complex of ferric iron with the simple amino acid glycine, serves as a significant model for understanding how naturally occurring organic molecules affect iron speciation and cycling.
Glycine, being a ubiquitous amino acid, can act as a bidentate ligand, forming stable chelate rings with iron through its amino and carboxylate groups. redalyc.org The formation of iron(III)-glycine complexes, including mono-, bis-, and tris(glycinato) species, significantly alters the behavior of iron in environmental systems compared to its inorganic forms.
Research Findings on Stability and Speciation
The stability of these complexes is a key factor in their environmental persistence and function. Research has quantified the stability constants for various iron(III)-glycine species, demonstrating their thermodynamic favorability. Fe(III) complexes with glycine are found to be more stable than the corresponding Fe(II) complexes. researchgate.net The stepwise formation of these complexes shows increasing stability with a greater number of coordinated glycine molecules. researchgate.net
| Complex Species | Log Stability Constant (log β) | Reference |
|---|---|---|
| [Fe(III)(Gly)]2+ | Not specified in source | acs.org |
| [Fe(III)(Gly)2]+ | log β2 = 16.83 ± 0.47 | researchgate.net |
| Fe(III)(Gly)3 (Tris(glycinato)iron(III)) | log β3 = 18.64 ± 0.70 | researchgate.net |
| [Fe(II)(Gly)]+ | log K1 = 3.69 ± 0.19 | researchgate.net |
| Fe(II)(Gly)2 | log β2 = 5.08 ± 0.60 | researchgate.net |
These high stability constants indicate that glycine can effectively compete with hydrolysis, keeping iron(III) in solution at pH values where it would otherwise precipitate. researchgate.netnih.gov This complexation is a crucial mechanism in the biogeochemical cycling of iron, facilitating its transport in aquatic environments and influencing its availability for biological uptake. researchgate.net
Interactions in Soil and Aquatic Systems
In soil environments, the role of iron-amino acid complexes is multifaceted. While they can increase the concentration of soluble iron, their interaction with soil components is significant. Studies show that natural complexing agents like amino acids tend to have high retention rates in soil. researchgate.net This suggests that while tris(glycinato)iron(III) can mobilize iron, it may also be readily adsorbed onto soil particles, potentially limiting its transport over long distances but serving as a localized source of bioavailable iron for plant roots and soil microbes. researchgate.netmdpi.com
| Environmental System | Observation | Implication for Biogeochemical Cycling | Reference |
|---|---|---|---|
| Aqueous Solution (Prebiotic hydrothermal systems) | Formation of Fe-amino acid complexes in solution reduces the amount of free iron available to form precipitates. | Influences mineral formation and the distribution of bio-essential metals in early-Earth environments. | acs.org |
| Soil Environment | Fe-amino acid complexes maintain only small concentrations of Fe in solution above pH 3 and exhibit high retention in soil. | Complexes can act as a localized, plant-available iron source but have limited mobility compared to synthetic chelates. | researchgate.net |
| Anoxic Systems (with Silicates) | Glycine can reactivate the reductive properties of silicate-blocked iron hydroxides. | Demonstrates a role in mediating redox reactions and contaminant transformation in specific anoxic niches. | acs.org |
The formation of tris(glycinato)iron(III) and related species is an integral part of the "microbial ferrous wheel," where organic compounds released by organisms complex with iron, keeping it in the soluble phase and accessible for biological processes. researchgate.net This cycling is essential in vast, iron-limited regions of the ocean and in terrestrial ecosystems. The complexation of Fe(III) by glycine enhances its residence time in solution, preventing rapid precipitation and allowing for wider distribution and interaction with biota. researchgate.netnih.gov Therefore, tris(glycinato)iron(III) represents a key link in the biogeochemical chain, connecting the geological cycling of iron with biological metabolism by transforming an otherwise unavailable mineral into a bioaccessible nutrient.
Emerging Research Areas and Future Directions for Tris Glycinato Iron Iii
Exploration of Mixed-Ligand Iron(III)-Glycinato Complexes with Enhanced Functionality
The synthesis of mixed-ligand iron(III) complexes, where one or more of the glycinato ligands in Tris(glycinato)iron(III) are replaced by other functional ligands, represents a promising avenue for tailoring the properties of the complex for specific applications. This approach allows for the fine-tuning of characteristics such as stability, solubility, redox potential, and biological activity.
Recent research has focused on creating ternary complexes of iron(III) with derivatives of N,N-bis(2-hydroxybenzyl)glycinate and an α-diimine, which can serve as models for iron-tyrosinate proteins. While not directly involving the tris(glycinato) complex, this work highlights the potential for incorporating different donor atoms and ligand structures to modulate the electronic and steric properties of the iron center. The introduction of ligands with specific functionalities, such as fluorescent tags or targeting moieties, could lead to the development of iron-glycinato based probes for bio-imaging or targeted drug delivery.
The enhanced functionality of mixed-ligand complexes is also being explored in the context of therapeutic agents. For instance, new mixed-ligand iron(III) complexes bearing a tripodal aminobisphenolate ligand and hydroxyquinoline co-ligands have shown significant cytotoxic activity against cancer cells. This suggests that the incorporation of bioactive co-ligands into an iron-glycinato framework could be a viable strategy for developing novel metallodrugs.
The following table summarizes the types of ligands that could be incorporated into a mixed-ligand iron(III)-glycinato complex and the potential enhanced functionalities:
| Ligand Type | Potential Enhanced Functionality |
| α-diimines | Mimicking biological iron-containing sites |
| Hydroxyquinolines | Enhanced anticancer activity |
| Fluorescent dyes | Bio-imaging probes |
| Targeting molecules | Targeted drug delivery |
| Poly-pyridyl ligands | Modified redox properties |
Investigation of Chiral Recognition and Stereoselective Synthesis Pathways
The octahedral geometry of Tris(glycinato)iron(III) allows for the existence of stereoisomers, a facet of its chemistry that is increasingly being explored. The three bidentate glycinato ligands can coordinate to the iron(III) center in two different arrangements: facial (fac) and meridional (mer). The fac isomer lacks a center of symmetry and is therefore chiral, existing as a pair of non-superimposable mirror images, designated as delta (Δ) and lambda (Λ) enantiomers.
The investigation of chirality in tris-chelated iron(III) complexes is crucial for understanding their interactions in biological systems, which are inherently chiral. For instance, studies on ferric complexes of triscatechol siderophores have shown that the chirality at the iron center is vital for the iron uptake process. The stereospecific coordination is influenced by the stereochemistry of the ligands themselves. This principle of "chiral-at-metal" centers is directly applicable to Tris(glycinato)iron(III).
While the stereoselective synthesis of Tris(glycinato)iron(III) has not been extensively reported, research into other chiral iron complexes provides a roadmap for future investigations. The use of chiral ligands and auxiliaries can direct the synthesis towards a specific enantiomer. For example, chiral cis-iron(II) complexes with both metal- and ligand-centered chirality have been successfully used for highly regio- and enantioselective alkylation reactions.
Future research in this area will likely focus on:
Developing synthetic methods to selectively produce the fac or mer isomers of Tris(glycinato)iron(III).
Designing enantioselective synthetic routes to obtain pure Δ or Λ enantiomers of the fac isomer.
Investigating the chiral recognition of these isomers by biological molecules such as proteins and DNA.
Development of Novel In-Situ Characterization Techniques for Iron(III) Complexes
Understanding the dynamic behavior of Tris(glycinato)iron(III) in solution, including its formation, speciation, and reaction kinetics, requires sophisticated in-situ characterization techniques. These methods allow for the real-time monitoring of the complex in its native environment without the need for isolation and crystallization, which can alter its structure and properties.
Several advanced techniques are being developed and applied to the study of iron(III) complexes:
UV-Vis Spectroscopy and Spectroelectrochemistry (SEC): These techniques are powerful for monitoring changes in the electronic environment of the iron center during reactions or redox processes. The formation of iron(III)-glycinato complexes can be followed by observing changes in the UV-Vis spectrum as a function of time, pH, or reactant concentrations. SEC combines spectroscopy with electrochemistry to simultaneously monitor spectral changes as the oxidation state of the iron is altered.
Native Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that allows for the detection of intact metal-ligand complexes from solution into the gas phase. It is particularly useful for identifying the stoichiometry and speciation of iron(III) complexes in solution, including the presence of mixed-ligand species or different protonation states.
X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for probing the local coordination environment of the iron atom, including bond distances and coordination numbers, both in solid and solution states. In-situ XAS cells are being developed to study the structure of iron complexes under various reaction conditions.
Mössbauer Spectroscopy: This technique is highly sensitive to the oxidation state and spin state of iron nuclei. It can provide valuable information about the electronic structure of iron(III) in different coordination environments and has been used to characterize in-situ formed iron complexes.
The application of these in-situ techniques will provide a more comprehensive understanding of the behavior of Tris(glycinato)iron(III) in complex environments, such as biological fluids or reaction mixtures.
Advanced Theoretical Modeling of Dynamic Processes and Reactivity
Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are becoming indispensable tools for elucidating the structure, bonding, and reactivity of metal complexes at the atomic level. These theoretical approaches complement experimental studies and can provide insights into dynamic processes that are difficult to observe directly.
Density Functional Theory (DFT) is widely used to:
Predict the geometry of different isomers of Tris(glycinato)iron(III) and their relative stabilities.
Calculate electronic properties , such as the distribution of electron density and the nature of the iron-ligand bonds.
Simulate spectroscopic properties , such as UV-Vis and vibrational spectra, to aid in the interpretation of experimental data.
Investigate reaction mechanisms by mapping out the energy landscape of chemical transformations involving the complex.
Molecular Dynamics (MD) simulations can be employed to:
Study the behavior of Tris(glycinato)iron(III) in solution , including its interactions with solvent molecules and other solutes.
Investigate the dynamics of ligand exchange reactions , providing insights into the kinetics and mechanisms of these processes.
Explore the conformational flexibility of the complex and its interaction with biological macromolecules.
For example, DFT studies on tris(β-diketonato)iron(III) complexes have provided valuable information on their electronic structure and redox properties, which could be analogously applied to the glycinato complex. Similarly, MD simulations have been used to study the hydrolysis of iron(III) in aqueous solutions, a fundamental process that also influences the chemistry of Tris(glycinato)iron(III).
The integration of advanced theoretical modeling with experimental data will be crucial for a complete understanding of the dynamic processes and reactivity of Tris(glycinato)iron(III) and for the rational design of new iron-based functional materials.
Design and Synthesis of Tris(glycinato)iron(III) for Nano-structured Materials
The use of metal-organic complexes as precursors for the synthesis of nano-structured materials is a rapidly growing field. Tris(glycinato)iron(III) is an attractive candidate for this purpose due to its well-defined stoichiometry, relatively low decomposition temperature, and the biocompatibility of its components.
One of the primary applications in this area is the synthesis of iron oxide nanoparticles . These nanoparticles have a wide range of applications in fields such as biomedicine (e.g., as contrast agents for magnetic resonance imaging and in drug delivery), catalysis, and environmental remediation. The thermal decomposition of Tris(glycinato)iron(III) can lead to the formation of iron oxide nanoparticles with controlled size, shape, and magnetic properties. The glycine (B1666218) ligands can act as a capping agent during the synthesis, preventing agglomeration and influencing the final morphology of the nanoparticles.
Research in this area is focused on:
Controlling the synthesis conditions (e.g., temperature, solvent, and presence of surfactants) to tailor the properties of the resulting iron oxide nanoparticles.
Investigating the mechanism of nanoparticle formation from the Tris(glycinato)iron(III) precursor.
Exploring the use of these nanoparticles in various applications. For instance, iron(III) chelated polymeric nanoparticles have been developed as next-generation T1-weighted MRI contrast agents.
The use of Tris(glycinato)iron(III) as a precursor offers a potentially green and biocompatible route to the synthesis of functional iron-based nanomaterials.
Q & A
Q. What experimental and theoretical approaches can address discrepancies in reported stability constants for tris(glycinato)iron(III)?
- Methodological Answer :
- Reproducibility Checks : Standardize conditions (ionic strength, temperature, pH) across labs.
- Advanced Titration : Employ multi-wavelength UV-Vis titrations with global fitting to deconvolute overlapping equilibria.
- Machine Learning : Train models on existing data to predict stability constants under untested conditions .
Data Analysis and Interpretation
Q. How should researchers statistically validate spectroscopic data (e.g., UV-Vis, FT-IR) for tris(glycinato)iron(III) to ensure reproducibility?
- Methodological Answer : Apply principal component analysis (PCA) to spectral datasets to identify outliers. Use error propagation models for peak fitting (e.g., Gaussian/Lorentzian blends). Report confidence intervals for λmax and ε values. Cross-check with independent techniques (e.g., NMR for ligand purity) .
Q. What criteria should guide the selection of computational methods (e.g., DFT vs. semi-empirical) for modeling tris(glycinato)iron(III) complexes?
- Methodological Answer :
- Accuracy Needs : DFT for electronic structure details (e.g., spin density maps); semi-empirical for large-scale conformational sampling.
- Validation : Benchmark against experimental SCXRD (bond lengths) and EXAFS (coordination numbers).
- Resource Constraints : Balance computational cost (e.g., solvent model complexity) with precision requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
